molecular formula C24H28N4O4S2 B2524362 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 953001-36-0

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B2524362
CAS No.: 953001-36-0
M. Wt: 500.63
InChI Key: IQOWGLWVLQERKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a heterocyclic compound featuring a benzothiazole core linked to a 4-ethylpiperazine moiety and a 4-(pyrrolidine-1-sulfonyl)benzoate ester. This structure combines pharmacologically relevant motifs: the benzothiazole scaffold is associated with diverse biological activities (e.g., antimicrobial, anticancer), while the piperazine and sulfonyl groups may enhance solubility and binding affinity.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-2-26-13-15-27(16-14-26)24-25-21-10-7-19(17-22(21)33-24)32-23(29)18-5-8-20(9-6-18)34(30,31)28-11-3-4-12-28/h5-10,17H,2-4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOWGLWVLQERKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Moiety: The ethylpiperazine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzoate Group: This step involves esterification or amidation reactions to attach the benzoate group to the benzothiazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or benzothiazole rings.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and benzothiazole moieties are crucial for binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The pyrrolidine sulfonyl group in the target compound likely enhances polarity and aqueous solubility compared to halogenated aryl groups (e.g., 4-bromo, 4-chloro) in C2–C4, which increase lipophilicity . The ethylpiperazine moiety may further improve solubility relative to methyl esters in C1–C7, aligning with trends observed in ethyl 4-(dimethylamino)benzoate derivatives, where ethyl groups improve reactivity and conversion efficiency .

Data Table: Key Comparisons with Structural Analogues

Compound Name Core Structure Substituents (R) Key Properties Reference
Target Compound Benzothiazole 4-(pyrrolidine-1-sulfonyl)benzoate High polarity, potential solubility
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Quinoline 4-bromophenyl, piperazine-benzoate Lipophilic, moderate solubility
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline 4-fluorophenyl, piperazine-benzoate Balanced lipophilicity/solubility
Ethyl 4-(dimethylamino)benzoate Benzoate Dimethylamino, ethyl ester High reactivity, improved conversion

Research Findings and Trends

Synthetic Robustness: The target compound’s benzothiazole core may require specialized heterocyclic condensation steps, contrasting with the straightforward quinoline syntheses in C1–C7 .

Solubility vs. Permeability : The pyrrolidine sulfonyl group prioritizes solubility, whereas halogenated analogues (C2–C4) favor membrane penetration, highlighting a design divergence .

Reactivity: Ethyl 4-(dimethylamino)benzoate derivatives demonstrate higher reactivity than methacrylate-based systems , suggesting that the target’s benzoate ester could similarly enhance stability or metabolic resistance.

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a benzothiazole ring fused with a piperazine moiety and a pyrrolidine sulfonamide group. This unique combination contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. Inhibition of COX may lead to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Research indicates that compounds similar to this one can induce apoptosis in cancer cells by disrupting cellular processes and affecting gene expression. The benzothiazole derivatives have shown promise in targeting tumor growth through various pathways, including the mitotic checkpoint .

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its effectiveness may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Antiviral Effects

The potential antiviral properties of this compound are under investigation, particularly against viral infections that exploit host cellular machinery for replication.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AntiviralPotential inhibition of viral replication
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryCOX inhibition leading to reduced inflammation

Case Study: Anticancer Activity

In a study examining the anticancer effects of benzothiazole derivatives, 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analyses .

Q & A

Q. Critical Conditions :

  • Temperature control (60–100°C for substitution reactions).
  • Solvent purity (anhydrous DMF for nucleophilic steps).
  • Catalytic use of triethylamine to neutralize HCl byproducts .

Q. Analytical Validation :

  • HPLC (C18 column, acetonitrile/water gradient) monitors intermediate purity (>95%).
  • NMR (¹H/¹³C) confirms regioselectivity and functional group integrity .

Advanced: How can computational methods optimize reaction pathways and predict regioselectivity in synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are used to:

Predict Transition States : Identify energetically favorable pathways for piperazine substitution and ester coupling .

Regioselectivity Analysis : Atomic charge mapping (NPA charges) and frontier molecular orbital (FMO) theory predict reactivity at benzothiazole C-6 vs. other positions .

Q. Case Study :

  • ICReDD’s Workflow : Combines computational screening with experimental validation. For example, DFT-guided solvent selection reduces side reactions in sulfonylation steps .
  • Statistical Design : Response surface methodology (RSM) optimizes reaction time and temperature, reducing trial-and-error experimentation .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethylpiperazine CH2 groups at δ 2.5–3.0 ppm; benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., sulfonyl group orientation) .

Q. Validation Table :

ParameterTarget SpecificationMethod
Purity≥95%HPLC (254 nm)
Residual Solvents<0.1% (ICH Q3C)GC-MS
Water Content<0.5% (Karl Fischer)Titration

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:

Meta-Analysis : Compare IC50 values under standardized conditions (e.g., cell line: HEK293 vs. HeLa) .

SAR Studies : Systematically modify substituents (e.g., ethylpiperazine vs. methylpiperazine) to isolate activity trends .

Q. Example Contradiction :

  • Reported IC50 Variation : 0.5 µM (cancer cell line A) vs. 5 µM (cell line B).
  • Resolution : Test both cell lines with a common reference compound (e.g., doxorubicin) to normalize assay conditions .

Basic: What are the hypothesized biological targets and mechanisms of action for this compound?

Methodological Answer:
The compound’s piperazine and benzothiazole motifs suggest interactions with:

Kinase Targets : ATP-binding pockets (e.g., MAPK or PI3K) via hydrogen bonding with sulfonyl groups .

GPCRs : Dopamine or serotonin receptors due to piperazine’s amine flexibility .

Q. Validation Workflow :

Docking Simulations (AutoDock Vina) : Predict binding affinity to kinase domains.

Cellular Assays : Measure cAMP levels (GPCR activity) or phosphorylation (kinase inhibition) .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s selectivity?

Methodological Answer:
SAR strategies include:

Bioisosteric Replacement : Swap pyrrolidine sulfonyl with morpholine sulfonyl to enhance solubility .

Fragment-Based Design : Test truncated analogs (e.g., benzothiazole-only) to identify critical pharmacophores .

Q. SAR Table :

Analog ModificationTarget Affinity (IC50)Selectivity Index
Pyrrolidine sulfonyl0.8 µM1.5
Morpholine sulfonyl1.2 µM3.2
Methylpiperazine (C-4)5.6 µM0.7

Basic: What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions; oxidation of benzothiazole sulfur .
  • Storage : -20°C in amber vials under argon; desiccant (silica gel) to prevent hydrolysis .
  • Stability Testing : Accelerated aging (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How can reaction engineering principles scale up synthesis while maintaining yield?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat transfer in exothermic steps (e.g., piperazine substitution) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Q. Scale-Up Parameters :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield65%58%
Purity95%92%
Reaction Time12 h8 h (flow reactor)

Basic: What are the common impurities in this compound, and how are they controlled?

Methodological Answer:

  • Impurity Sources :
    • Unreacted 4-(pyrrolidine-1-sulfonyl)benzoic acid (HPLC Rt = 3.2 min).
    • Ethylpiperazine dimer (MS m/z 412 → 205 fragment) .

Q. Control Methods :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) .
  • Specification Limits : ≤0.15% for any single impurity (ICH Q3A) .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers .

QC Metrics :

  • Interbatch CV : <15% for IC50 values.
  • Reference Standards : Use a USP-grade analog (e.g., Imp. B in ) as an internal control.

Q. Case Study :

  • Variability Reduction : Implementing freeze-dried compound aliquots reduced CV from 25% to 8% in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.